molecular formula C11H15NO2 B2858209 2-[(2-Hydroxycyclopentyl)amino]phenol CAS No. 2097900-58-6

2-[(2-Hydroxycyclopentyl)amino]phenol

Cat. No. B2858209
CAS RN: 2097900-58-6
M. Wt: 193.246
InChI Key: NFKJGPXHDZLKNF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Phenolic compounds, such as “2-[(2-Hydroxycyclopentyl)amino]phenol”, are known to undergo a variety of chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Scientific Research Applications

Antioxidant and Radical Scavenging Activity

Phenolic compounds, including derivatives similar to 2-[(2-Hydroxycyclopentyl)amino]phenol, are known for their potent antioxidant and radical scavenging activities. These properties make them valuable in preventing oxidative stress and related diseases. For instance, hydroxycinnamic acid derivatives exhibit significant antioxidant activities, suggesting their potential in managing lipid metabolism and obesity, and possibly providing a therapeutic benefit in diabetes and hyperlipidemia (Alam et al., 2016). Additionally, phenolic compounds have been studied for their ability to inhibit lipid peroxidation, further highlighting their role in protecting against oxidative damage (Gülçin, 2006).

Enzymatic Activity and Biodegradation

Research on enzymes like phenol hydroxylase, which catalyzes the hydroxylation of phenols, including phenolic compounds similar to this compound, provides insights into the biodegradation of toxic compounds. These studies are crucial for understanding how such phenolic compounds can be metabolically processed by microorganisms, potentially contributing to environmental detoxification efforts (Kirchner et al., 2003).

Pharmaceutical Applications

The study of phenolic compounds extends to their pharmaceutical applications, where their biological activities, such as antioxidant, anti-inflammatory, and radical scavenging properties, are leveraged. For example, the exploration of hydroxycinnamic acid derivatives highlights the potential of phenolic compounds in treating obesity-related health complications (Alam et al., 2016). These findings suggest that derivatives of this compound could similarly be explored for therapeutic applications, leveraging their chemical properties for health benefits.

Materials Science and Stability Enhancement

Phenolic compounds are also explored in materials science, particularly in enhancing the stability and longevity of polymers through antioxidant properties. The synthesis of new monomeric antioxidants incorporating phenolic structures for polymer stabilization underscores the utility of such compounds in protecting materials against oxidative degradation (Jiang-qing Pan et al., 1998).

Mechanism of Action

Target of Action

It is known that phenolic compounds, which this molecule is a part of, have a wide range of targets due to their antioxidant properties . They interact with free radicals and metal ions, affecting cell signaling pathways and gene expression .

Mode of Action

Phenolic compounds, including 2-[(2-Hydroxycyclopentyl)amino]phenol, primarily act as antioxidants. They scavenge free radicals and chelate metal ions, thereby reducing oxidative stress . They also regulate several pathways, including the activation of antioxidant response using the Nrf2 (nuclear erythroid factor 2), inhibition of cyclooxygenase 2 (COX-2) and cytokines with the help of NF-kB (nuclear factor-kappa B), modulation of cell survival or apoptosis, and enhancement of the activity of biological antioxidants and antioxidant enzymes .

Biochemical Pathways

They are involved in the regulation of oxidative stress by activating antioxidant responses and inhibiting pro-inflammatory pathways . They also modulate cell survival or apoptosis and enhance the activity of biological antioxidants and antioxidant enzymes .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as their molecular weight, structure, and the presence of other compounds .

Result of Action

The result of the action of this compound is primarily the reduction of oxidative stress. By scavenging free radicals and chelating metal ions, it helps to maintain the balance of reactive oxygen species (ROS) in the body . This can lead to the prevention of various diseases associated with oxidative stress, such as coronary heart disease, cancer, Alzheimer’s disease, neurodegenerative disorders, atherosclerosis, cataracts, and inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds can affect its bioavailability . Additionally, the compound’s action can be influenced by the pH and temperature of its environment.

Future Directions

Phenolic compounds are gaining increasing attention due to their beneficial physiological effects. They have been reported to exhibit antioxidant, anticancer, antidiabetic, anti-inflammatory, or neuroprotective effects . The development of efficient methods for their synthesis as well as modern and accurate methods for their detection and analysis will continue .

properties

IUPAC Name

2-[(2-hydroxycyclopentyl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c13-10-6-2-1-4-8(10)12-9-5-3-7-11(9)14/h1-2,4,6,9,11-14H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKJGPXHDZLKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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